

Cerium vs. Other Lanthanides as Alloy Additives in Steel: A Comparative Guide

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Compound of Interest

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **cerium** and other lanthanide elements as alloy additives in steel. It synthesizes experimental data on their effects on mechanical properties and inclusion morphology, details the experimental protocols used in these evaluations, and visualizes the underlying mechanisms.

The addition of rare earth elements (REMs) to steel is a well-established practice for enhancing its mechanical properties. These elements, primarily the lanthanide series, act as powerful scavengers for impurities like oxygen and sulfur, and they modify the morphology of non-metallic inclusions, leading to improved toughness, ductility, and corrosion resistance. Among the lanthanides, **cerium** is the most commonly used, often as a component of mischmetal, an alloy of rare earth elements.^[1] This guide provides a comparative analysis of **cerium** against other individual lanthanides—lanthanum, neodymium, and praseodymium—as alloying additives in steel.

Comparative Analysis of Mechanical Properties

The primary motivation for adding lanthanides to steel is the enhancement of its mechanical properties, particularly toughness and ductility. This is achieved through grain refinement and inclusion shape control.

Effects on Toughness and Strength

Cerium has been shown to significantly improve the impact toughness of steel. The addition of a small amount of **cerium** can increase the low-temperature impact energy by transforming large, angular inclusions into smaller, spherical ones, which are less likely to initiate cracks.[2] For instance, in a low alloy ultra-high strength steel, the addition of 0.0367% Ce increased the low-temperature impact energy from 50J to 58J.[2]

Lanthanum exhibits a similar effect on steel's toughness. It modifies strip-like Manganese Sulfide (MnS) inclusions into granular rare earth compound inclusions, leading to a refined microstructure.[1] While direct quantitative comparisons are limited in single studies, separate research indicates that both elements are effective. A review of their roles in grain refinement suggests that for δ -ferrite, Ce_2O_3 is a more efficient grain refiner than La_2O_3 ; however, for γ -austenite, La_2O_3 is more efficient.[3]

Data on the individual effects of neodymium and praseodymium on the mechanical properties of steel are less common, as they are typically used as part of mischmetal. However, their presence in this alloy contributes to the overall improvement in steel quality.[1]

Table 1: Comparative Effects of Lanthanide Additives on Steel Mechanical Properties

Lanthanide Additive	Base Steel Type	Additive Concentration (wt%)	Change in Yield Strength	Change in Tensile Strength	Change in Elongation	Change in Impact Toughness (Low Temp.)	Reference
Cerium (Ce)	Low Alloy Ultra-High Strength Steel	0.0367	Maintained above 1400 MPa	Not specified	+10.77%	+16% (50J to 58J)	[2]
Lanthanum (La)	ASTM A216 Steel	Not specified	Not specified	Not specified	Not specified	Refined microstructure and modified inclusions observed, implying toughness improvements.	[1]
Neodymium (Nd)	Data for steel not readily available. In AZ91 magnesium alloy, Nd improves tensile strength	-	-	-	-	-	

	Data for steel not readily available.					
Praseodymium (Pr)	In 7075 Al-Zn-Mg-Cu alloy, 0.5 wt% Pr increased yield strength and ductility.	-	-	-	-	-
Mischmetal (Ce, La, Nd, Pr)	Low-alloy cast steels	-	-	-	Improved ductility and impact properties observed.	[1]

Inclusion Modification Mechanisms

The primary mechanism by which lanthanides improve steel properties is through the modification of non-metallic inclusions. In untreated steel, impurities like sulfur and oxygen form hard, angular, or elongated inclusions (e.g., Al_2O_3 , MnS) that act as stress concentrators, promoting crack initiation and propagation. Lanthanides, being highly reactive, preferentially combine with these elements to form more benign inclusions.

Cerium reacts with oxygen and sulfur to form stable, high-melting-point compounds such as **cerium** oxides (Ce_2O_3), **cerium** sulfides (CeS), and **cerium** oxysulfides ($\text{Ce}_2\text{O}_2\text{S}$).^[4] These inclusions are typically small and spherical, which minimizes their detrimental effect on the

steel matrix.[4] The modification process can be visualized as a signaling pathway where the addition of **cerium** leads to a cascade of reactions that alter the final inclusion morphology.

Lanthanum follows a similar pathway, forming stable oxides and sulfides.[3] The thermodynamic data for the formation of lanthanide oxides and sulfides in liquid steel indicate a strong driving force for these reactions.[5]

Signaling Pathway for Inclusion Modification



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Inclusion modification pathway in steel.

Experimental Protocols

Laboratory-Scale Steel Alloying with Rare Earth Metals

This protocol describes a general procedure for preparing laboratory-scale steel melts with rare earth element additions using a vacuum induction melting (VIM) furnace.[6][7][8][9][10]

1. Raw Material Preparation:

- High-purity iron and other alloying elements (e.g., carbon, manganese, silicon) are weighed according to the desired steel composition.
- The rare earth element (e.g., high-purity **cerium** or lanthanum) is weighed and typically encapsulated in a pure iron or aluminum foil to protect it from oxidation before addition.

2. Melting and Deoxidation:

- The base charge (iron and other non-reactive elements) is placed in a crucible (e.g., alumina or magnesia) within the VIM furnace.
- The furnace chamber is evacuated to a high vacuum (e.g., 10^{-4} mbar) and then backfilled with an inert gas (e.g., high-purity argon).
- The charge is melted by induction heating.
- Once the base metal is molten and has reached the target temperature (e.g., 1600 °C), deoxidizers like aluminum are added to reduce the dissolved oxygen content.

3. Rare Earth Element Addition:

- The encapsulated rare earth element is added to the molten steel bath. The addition is often made late in the process to minimize its reaction with the atmosphere and refractory materials.
- The melt is held at temperature for a specific period (e.g., 5-10 minutes) to allow for the dissolution of the rare earth element and the formation and flotation of inclusions.

4. Casting:

- The molten steel is cast into a preheated mold (e.g., copper or graphite) under an inert atmosphere.
- The casting is allowed to cool and solidify.

5. Sample Preparation:

- Samples for mechanical testing and microstructural analysis are sectioned from the cast ingot.

Quantitative Analysis of Non-Metallic Inclusions

This protocol outlines the steps for the quantitative analysis of non-metallic inclusions in steel using Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS) and automated image analysis software, following principles outlined in ASTM E45.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

1. Sample Preparation:

- A representative cross-section of the steel sample is cut.
- The sample is mounted in a conductive resin.

- The mounted sample is ground and polished to a mirror finish. A final polishing step with a fine diamond suspension (e.g., 1 μm) is crucial for accurate inclusion analysis.
- The sample is cleaned ultrasonically in ethanol to remove any polishing debris.

2. SEM-EDS Analysis:

- The polished sample is placed in the SEM chamber.
- The SEM is operated in backscattered electron (BSE) mode, which provides good contrast between the metallic matrix and the non-metallic inclusions.
- Automated image analysis software is used to scan a predefined area of the sample (e.g., as per ASTM E45, at least 160 mm^2).
- The software identifies inclusions based on their grayscale threshold compared to the surrounding matrix.

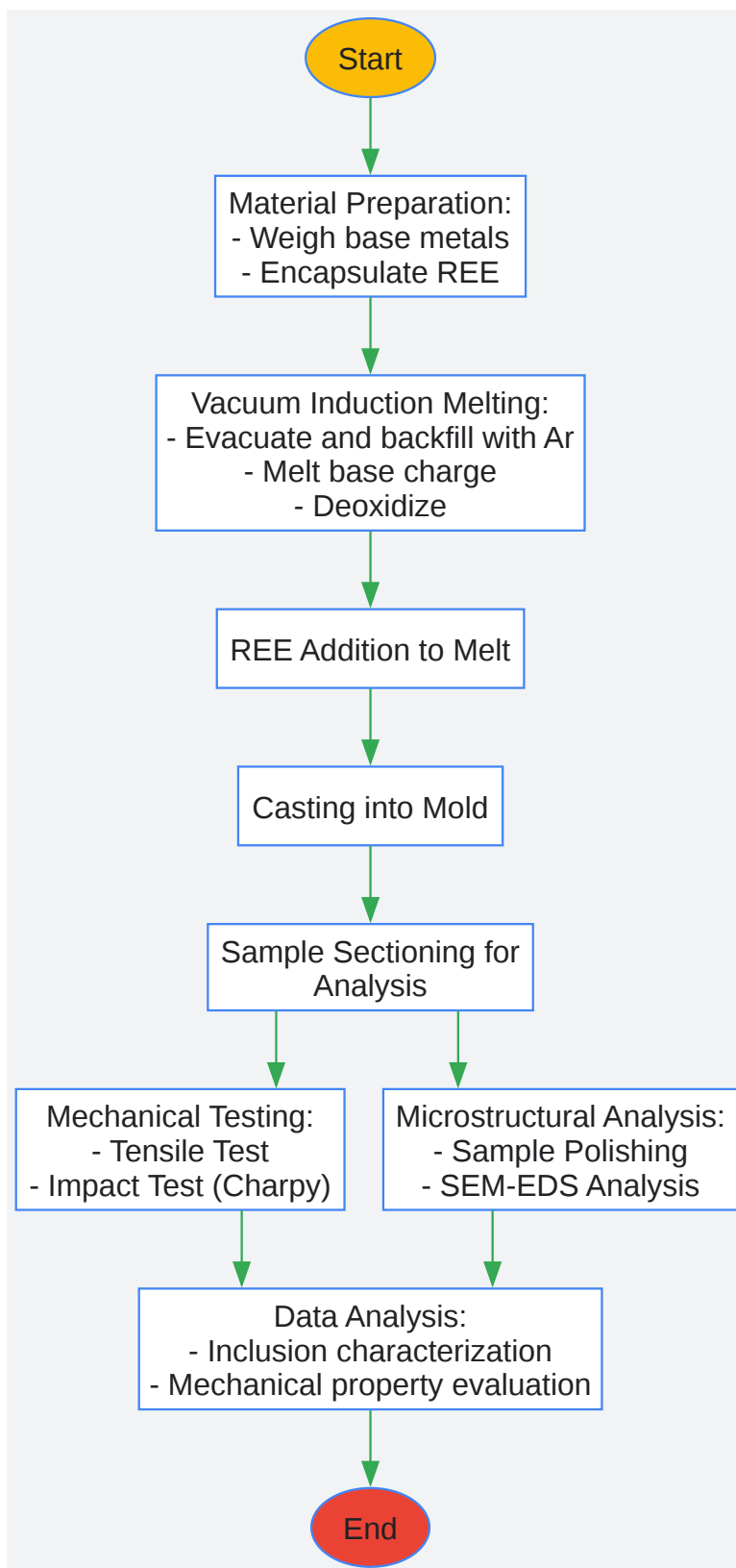
3. Data Acquisition and Analysis:

- For each detected inclusion, the software measures its size, shape (e.g., area, aspect ratio), and location.
- The EDS system is used to determine the elemental composition of each inclusion.
- The inclusions are classified based on their composition (e.g., oxides, sulfides, oxysulfides) and morphology.

4. Reporting:

- The results are presented in tables and charts, showing the number, size distribution, and chemical classification of the inclusions.
- This data can be used to assess the cleanliness of the steel and the effectiveness of the rare earth treatment.

Experimental Workflow



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Workflow for steel alloying and analysis.

Conclusion

Cerium is a highly effective alloying additive in steel, primarily due to its ability to refine the microstructure and modify harmful non-metallic inclusions into a more benign form. This leads to significant improvements in mechanical properties, especially toughness. Lanthanum exhibits very similar behavior, and theoretical calculations suggest nuanced differences in their grain refining potency depending on the steel's solidification phase.[3] While quantitative, comparative data for neodymium and praseodymium as individual additives in steel is scarce, their inclusion in mischmetal contributes to the overall beneficial effects. The choice of a specific lanthanide additive may depend on the desired final properties of the steel, the specific impurities present, and economic considerations, as **cerium** is the most abundant and least expensive of the rare earth elements. Further direct comparative studies under identical experimental conditions are needed to fully elucidate the subtle differences in the effects of individual lanthanide elements on steel properties.

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